molecular formula C16H15FO2 B8414821 4-(4'-Fluoro-4-biphenylyl)-butyric acid

4-(4'-Fluoro-4-biphenylyl)-butyric acid

Cat. No.: B8414821
M. Wt: 258.29 g/mol
InChI Key: QJXYFMHMLHXAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4'-Fluoro-4-biphenylyl)-butyric acid is a useful research compound. Its molecular formula is C16H15FO2 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H15FO2/c17-15-10-8-14(9-11-15)13-6-4-12(5-7-13)2-1-3-16(18)19/h4-11H,1-3H2,(H,18,19)

InChI Key

QJXYFMHMLHXAGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5.0 gm (0.018 mol) of 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid were hydrogenated in 50 ml of acetic acid under addition of 1.5 ml of perchloric acid in the presence of 1.5 gm of palladium/barium sulfate (5%) as catalyst at room temperature and at a pressure of 5 atmospheres in a Parr-autoclave.
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Synthesis routes and methods III

Procedure details

15 ml of water, 35 ml of concentrated hydrochloric acid, 50 ml of toluene and 10 gm of 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid were added to 20 gm of amalgamated zinc (Org. Synthesis, Coll. Vol. III, 786), and the mixture was refluxed for 6 hours while stirring, another 10 ml of concentrated hydrochloric acid being added after 3 hours. Subsequently, the mixture was vacuum-filtered to remove the unreacted zinc, and the filtrate was extracted with ether. The residue remaining after evaporation of the ether was recrystallized from cyclohexane, yielding 7.5 gm (79% of theory) of colorless 4-(4'-fluoro-4-biphenylyl)-butyric acid, m.p. 118°-120° C.
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15 mL
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35 mL
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20 g
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Synthesis routes and methods IV

Procedure details

1.50 gm (0.005 mol) of the sodium salt of 4-(4'-fluoro-4-biphenylyl)-4-hydroxy-butyric acid were refluxed in 15 ml of glacial acetic acid and 25 ml of hydroiodic acid (d=2.00) for 10 hours, and then the reaction mixture was poured into a solution of 5 gm of sodium bisulfite in 400 ml of water. The colorless precipitate was collected and recrystallized from cyclohexane, yielding 4-(4'-fluoro-4-biphenylyl)-butyric acid, m.p. 119°-120° C. Melting point of the cyclohexylamine salt: 177° C. (precipitated from ethyl acetate). Yield: 1.3 gm.
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1.5 g
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15 mL
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25 mL
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5 g
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400 mL
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